N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS RN: 951894-20-5) is a triazole-based compound characterized by a 5-amino-1,2,3-triazole-4-carboxamide core. Its structure includes a 4-methylphenyl group at the 1-position and a 3-acetylphenyl substituent at the N-carboxamide position (Figure 1). The acetyl group introduces polarity, while the methylphenyl moiety contributes to hydrophobic interactions . This compound belongs to a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are recognized for their modular synthesis and adaptability in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-6-8-15(9-7-11)23-17(19)16(21-22-23)18(25)20-14-5-3-4-13(10-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCLEMIXIVNYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization steps to introduce the acetylphenyl and methylphenyl groups. The reaction conditions often involve the use of copper(I) catalysts under mild conditions to facilitate the cycloaddition.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Biological Activities
The biological activity of N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds containing triazole structures exhibit a broad spectrum of biological activities, including:
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific kinases or proteases that play crucial roles in cellular processes such as proliferation and apoptosis.
Key Findings :
- In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines.
- A study reported that the compound exhibited an IC50 value of 5.2 µM against A549 non-small cell lung cancer cells, indicating strong efficacy in inhibiting cell growth.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.2 | EGFR Inhibition |
| H460 | 4.8 | Apoptosis Induction |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. The presence of the triazole ring enhances its ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
Key Findings :
- Minimum inhibitory concentration (MIC) studies revealed effective inhibition against various microorganisms.
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Staphylococcus aureus | 32 |
Case Study 1: Antitumor Efficacy in NSCLC Models
In a preclinical study involving xenograft mouse models implanted with non-small cell lung cancer cells, treatment with this compound resulted in significant tumor regression. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Positional Isomerism:
- N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: The ortho-methyl group introduces steric hindrance, which may reduce binding affinity in sterically sensitive targets .
Electronic Effects:
- Electron-withdrawing groups (e.g., chlorine in 3-chlorophenyl) enhance stability and target affinity in hydrophobic pockets .
- Electron-donating groups (e.g., methyl in 4-methylphenyl) improve solubility and metabolic stability .
Carboxamide Substituent Modifications
- N-(3-Acetylphenyl) vs.
- N-(Naphthalen-2-yl) : Bulky substituents like naphthalen-2-yl (compound 3q in ) may hinder cellular uptake but enhance specificity for large binding pockets.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N5O2, with a molecular weight of 335.4 g/mol. The compound features a triazole core, which is known for its ability to interact with various biological targets due to its unique electronic properties and functional groups .
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Triazole Ring : This is achieved through the reaction of azides with alkynes in a click chemistry approach.
- Introduction of Functional Groups : The acetyl and amino groups are incorporated during the synthesis to enhance biological activity.
- Carboxamide Formation : This step is crucial for improving solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, derivatives of triazoles have been linked to inhibition of tumor growth in models of breast and lung cancer .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity associated with cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
